
C17H14Cl2N2O3S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H14Cl2N2O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H14Cl2N2O3S2 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The next step involves the introduction of functional groups such as chlorine, nitrogen, and sulfur. This can be achieved through various substitution reactions, where specific reagents are used to replace hydrogen atoms with the desired functional groups.
Purification: The final step involves the purification of the compound using techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.
Temperature and Pressure Control: The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Automated Systems: Automated systems are often employed to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
C17H14Cl2N2O3S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
C17H14Cl2N2O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C17H14Cl2N2O3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.
相似化合物的比较
C17H14Cl2N2O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C17H14Cl2N2O3S: A related compound with one less sulfur atom.
C17H14Cl2N2O2S2: A compound with one less oxygen atom.
C17H14ClN2O3S2: A compound with one less chlorine atom.
The unique combination of functional groups in This compound allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
属性
分子式 |
C17H14Cl2N2O3S2 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
ethyl 3-[3-amino-4-cyano-5-[(2,4-dichlorophenyl)methylsulfanyl]thiophen-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-2-24-14(23)6-13(22)16-15(21)11(7-20)17(26-16)25-8-9-3-4-10(18)5-12(9)19/h3-5H,2,6,8,21H2,1H3 |
InChI 键 |
VYPHIUZZYRKACN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


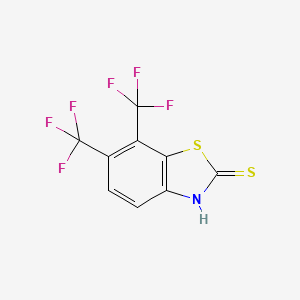
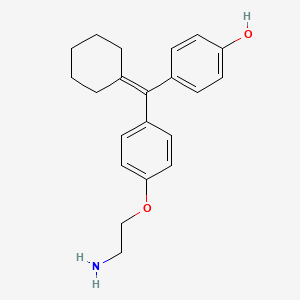
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)

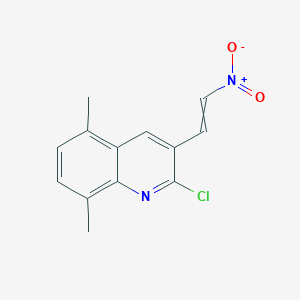
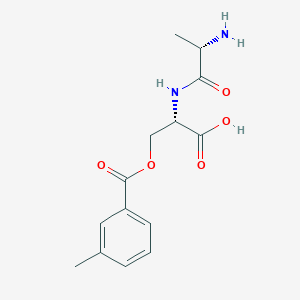
![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
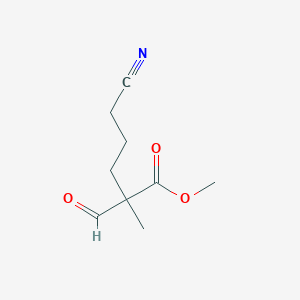

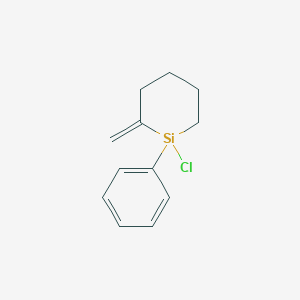
![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
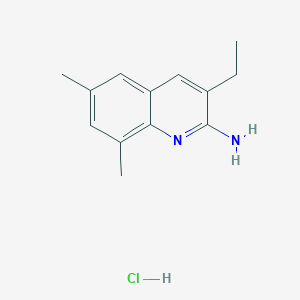
![1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12635371.png)
